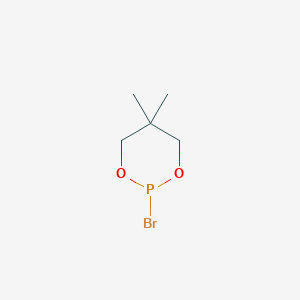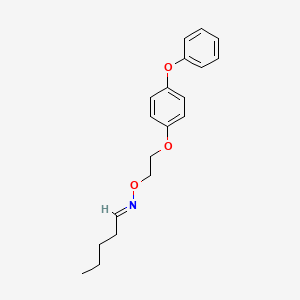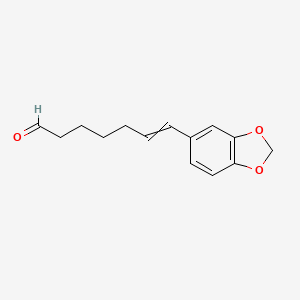
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury is an organomercury compound characterized by the presence of a chloro group, a formyl group, a hydroxy group, and a nitro group attached to a phenyl ring, with mercury as the central metal atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury typically involves the reaction of 3-formyl-2-hydroxy-5-nitrophenyl chloride with a mercury(II) chloride precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the general principles of organomercury compound synthesis, including the use of mercury(II) salts and appropriate organic ligands, would apply.
Chemical Reactions Analysis
Types of Reactions
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can replace the chloro group under mild conditions.
Major Products
Oxidation: Higher oxidation state mercury compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenylmercury compounds.
Scientific Research Applications
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Phenylmercury chloride: Similar in structure but lacks the formyl, hydroxy, and nitro groups.
Methylmercury chloride: Contains a methyl group instead of the phenyl ring.
Ethylmercury chloride: Contains an ethyl group instead of the phenyl ring.
Uniqueness
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury is unique due to the presence of multiple functional groups on the phenyl ring, which confer distinct chemical properties and reactivity. The combination of chloro, formyl, hydroxy, and nitro groups allows for a wide range of chemical modifications and applications that are not possible with simpler organomercury compounds.
Properties
CAS No. |
96194-54-6 |
|---|---|
Molecular Formula |
C7H4ClHgNO4 |
Molecular Weight |
402.15 g/mol |
IUPAC Name |
chloro-(3-formyl-2-hydroxy-5-nitrophenyl)mercury |
InChI |
InChI=1S/C7H4NO4.ClH.Hg/c9-4-5-3-6(8(11)12)1-2-7(5)10;;/h1,3-4,10H;1H;/q;;+1/p-1 |
InChI Key |
SGQDKXJSHZQYRC-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)[Hg]Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)




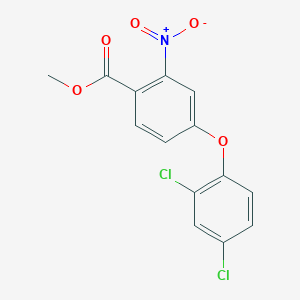
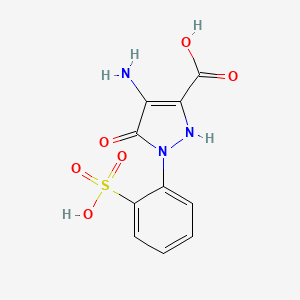
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)

